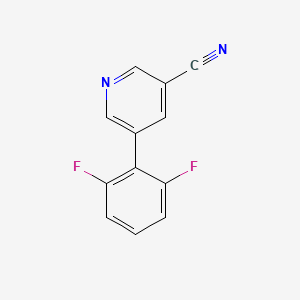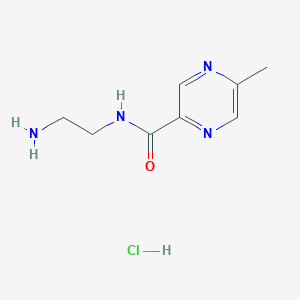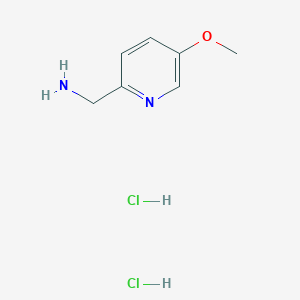
1-(4-Chloropyrimidin-2-yl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloropyrimidin-2-yl)piperidin-3-ol is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.67 g/mol . This compound is characterized by the presence of a chloropyrimidine ring attached to a piperidin-3-ol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Chloropyrimidin-2-yl)piperidin-3-ol typically involves the reaction of 4-chloropyrimidine with piperidin-3-ol under specific conditions. One common synthetic route includes the use of a base such as sodium hydride (NaH) to deprotonate the piperidin-3-ol, followed by nucleophilic substitution with 4-chloropyrimidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Chloropyrimidin-2-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidin-3-ol moiety can be oxidized to form a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions and solvents like ethanol or methanol for oxidation and reduction reactions. Major products formed from these reactions include ketones, amines, and substituted pyrimidines.
Scientific Research Applications
1-(4-Chloropyrimidin-2-yl)piperidin-3-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Chloropyrimidin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chloropyrimidin-2-yl)piperidin-3-ol can be compared with other similar compounds, such as:
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: This compound has a similar structure but with the chlorine atom in a different position on the pyrimidine ring.
1-(6-Chloropyridazin-3-yl)piperidin-4-ol: This compound has a pyridazine ring instead of a pyrimidine ring.
4-Chloropyridin-3-ol: This compound lacks the piperidine moiety and has a simpler structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a chloropyrimidine ring and a piperidin-3-ol moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
916791-09-8 |
|---|---|
Molecular Formula |
C9H12ClN3O |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-(4-chloropyrimidin-2-yl)piperidin-3-ol |
InChI |
InChI=1S/C9H12ClN3O/c10-8-3-4-11-9(12-8)13-5-1-2-7(14)6-13/h3-4,7,14H,1-2,5-6H2 |
InChI Key |
LDDPUUZWMVKFQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=N2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11891360.png)

![4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B11891366.png)



![4-Ethoxyoxazolo[4,5-c]quinoline](/img/structure/B11891399.png)
![3-Methoxy-5,7-dihydropyrrolo[1,2-a]quinoxalin-6(1H)-one](/img/structure/B11891400.png)


![1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone](/img/structure/B11891416.png)

![1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo-](/img/structure/B11891422.png)
